3-(3,4-DICHLOROANILINO)-1-(3,4-DICHLOROPHENYL)-4,5,6,7-TETRAHYDROCYCLOHEPTA[B]PYRROL-2(1H)-ONE
Overview
Description
3-(3,4-DICHLOROANILINO)-1-(3,4-DICHLOROPHENYL)-4,5,6,7-TETRAHYDROCYCLOHEPTA[B]PYRROL-2(1H)-ONE is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a cyclohepta[b]pyrrole core with dichlorophenyl groups attached, making it an interesting subject for research in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-DICHLOROANILINO)-1-(3,4-DICHLOROPHENYL)-4,5,6,7-TETRAHYDROCYCLOHEPTA[B]PYRROL-2(1H)-ONE typically involves multi-step organic reactions. One common method includes:
Starting Materials: 3,4-dichloroaniline and 3,4-dichlorobenzaldehyde.
Initial Reaction: Condensation of 3,4-dichloroaniline with 3,4-dichlorobenzaldehyde in the presence of a base such as sodium hydroxide to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization with a suitable reagent like acetic anhydride to form the cyclohepta[b]pyrrole core.
Final Steps: Further functionalization and purification steps to obtain the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-DICHLOROANILINO)-1-(3,4-DICHLOROPHENYL)-4,5,6,7-TETRAHYDROCYCLOHEPTA[B]PYRROL-2(1H)-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the compound’s structure.
Substitution: Halogenation or nitration reactions can introduce new substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of halogen or nitro groups on the aromatic rings.
Scientific Research Applications
3-(3,4-DICHLOROANILINO)-1-(3,4-DICHLOROPHENYL)-4,5,6,7-TETRAHYDROCYCLOHEPTA[B]PYRROL-2(1H)-ONE has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a pharmaceutical agent due to its unique structure and biological activity.
Material Science: Used in the development of novel materials with specific electronic or optical properties.
Biological Studies: Studied for its interactions with biological macromolecules and potential therapeutic effects.
Industrial Applications: Explored for use in the synthesis of advanced polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(3,4-DICHLOROANILINO)-1-(3,4-DICHLOROPHENYL)-4,5,6,7-TETRAHYDROCYCLOHEPTA[B]PYRROL-2(1H)-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-dichlorophenyl)-3-[(3,4-dichlorophenyl)amino]-2,3-dihydro-1H-pyrrol-2-one: Similar core structure but lacks the tetrahydrocyclohepta ring.
1-(3,4-dichlorophenyl)-3-[(3,4-dichlorophenyl)amino]-4,5,6,7-tetrahydro-1H-azepin-2-one: Similar structure with an azepin ring instead of a cyclohepta ring.
Uniqueness
3-(3,4-DICHLOROANILINO)-1-(3,4-DICHLOROPHENYL)-4,5,6,7-TETRAHYDROCYCLOHEPTA[B]PYRROL-2(1H)-ONE is unique due to its specific combination of dichlorophenyl groups and the cyclohepta[b]pyrrole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-(3,4-dichloroanilino)-1-(3,4-dichlorophenyl)-4,5,6,7-tetrahydrocyclohepta[b]pyrrol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl4N2O/c22-15-8-6-12(10-17(15)24)26-20-14-4-2-1-3-5-19(14)27(21(20)28)13-7-9-16(23)18(25)11-13/h5-11,26H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFGKNXKPBGNQTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C(=O)N(C2=CC1)C3=CC(=C(C=C3)Cl)Cl)NC4=CC(=C(C=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl4N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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